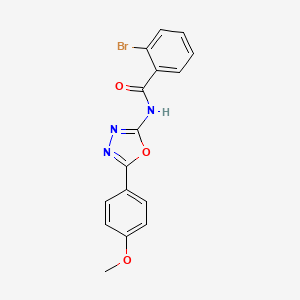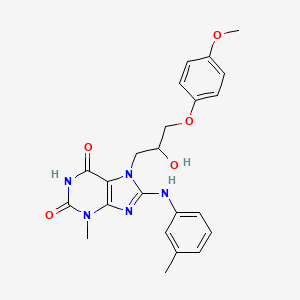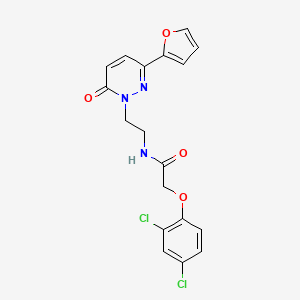![molecular formula C17H18N4O2S B2895676 N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1421501-16-7](/img/structure/B2895676.png)
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[c][1,2,5]thiadiazole (BTZ) motif is a part of various electron donor-acceptor (D-A) systems . These systems have been extensively researched for use in photovoltaics or as fluorescent sensors . They are also being studied for their potential as visible-light organophotocatalysts .
Synthesis Analysis
The synthesis of compounds based on the BTZ group involves varying the donor groups while keeping the BTZ acceptor group the same . This allows for systematic modification of the photocatalyst’s optoelectronic and photophysical properties .Molecular Structure Analysis
The molecular structure of compounds with the BTZ motif can be analyzed using X-ray analysis and ab initio calculations . These methods can reveal the electronic structure and electron delocalization in these compounds .Chemical Reactions Analysis
Compounds with the BTZ motif have been used as photocatalysts in chemical reactions . For example, they have been validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes .Physical And Chemical Properties Analysis
The physical and chemical properties of compounds with the BTZ motif can be modified by varying the donor groups . This can affect the optoelectronic and photophysical properties of the compounds .Applications De Recherche Scientifique
Corrosion Inhibition
Benzothiazole derivatives, including those with dimethylamino functional groups, have been investigated for their corrosion inhibiting effects on carbon steel in acidic solutions. Experimental and theoretical studies have demonstrated that these compounds can significantly inhibit corrosion, offering protection by adsorbing onto metal surfaces through both physical and chemical interactions. The effectiveness of these inhibitors has been confirmed using electrochemical impedance spectroscopy, potentiodynamic polarization, and weight loss methods, with further insights provided by density functional theory calculations (Hu et al., 2016).
Anticancer Activity
A series of 5-(3-indolyl)-2-substituted-1,3,4-thiadiazoles has been synthesized and tested for cytotoxicity against human cancer cell lines. The introduction of dimethylamino groups in certain positions of these compounds has shown to induce selectivity against specific cancer cell lines, highlighting the potential of thiadiazole derivatives in anticancer research. This approach underscores the importance of structural modification in enhancing the therapeutic potential of chemical compounds (Kumar et al., 2010).
Heterocyclic Compound Synthesis
Research into the synthesis and properties of various heterocyclic compounds, including those with thiadiazole and thiadiazinone structures, provides valuable insights into their potential applications in medicinal chemistry and materials science. Studies exploring the thermal fragmentation and reactivity of these compounds contribute to a deeper understanding of their chemical behavior and potential as functional materials or pharmaceutical agents (Baydar et al., 1981).
Antimicrobial Agents
Thiadiazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. The structural diversity of these compounds allows for the exploration of their potential as antimicrobial agents, with certain derivatives displaying significant activity against various pathogenic strains. This area of research highlights the therapeutic possibilities of thiadiazole compounds in addressing infectious diseases (Chandrakantha et al., 2014).
Propriétés
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-21(2)13-6-3-11(4-7-13)16(22)10-18-17(23)12-5-8-14-15(9-12)20-24-19-14/h3-9,16,22H,10H2,1-2H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHZELFWYBODMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC3=NSN=C3C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chlorophenyl (3Z)-3-{[(2,6-dichlorophenyl)methoxy]imino}propanoate](/img/structure/B2895593.png)

![N-(5-methylisoxazol-3-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2895597.png)
![N1-benzhydryl-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2895601.png)

![2-Chloro-N-cyclopropyl-N-[(4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl)methyl]acetamide](/img/structure/B2895604.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2895605.png)



![2-[(2-Chlorophenyl)methyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![4-Phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B2895613.png)
![(E)-3-[3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2895615.png)
